benzenecarboximidothioic acid
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Overview
Description
Benzenecarboximidothioic acid is an organic compound characterized by the presence of a benzene ring attached to a carboximidothioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenecarboximidothioic acid can be synthesized through several methods. One common approach involves the reaction of benzenecarboxylic acid with thioamides under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The process often involves the use of advanced catalysts and continuous monitoring to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions: Benzenecarboximidothioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of thiols or sulfides.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Halogenated derivatives, amines, alcohols
Scientific Research Applications
Benzenecarboximidothioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzenecarboximidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Benzenecarboximidothioic acid can be compared with other similar compounds, such as:
Benzenecarboximidic acid: Similar structure but lacks the thio group.
Benzenecarboxylic acid: Similar structure but lacks the imidothioic group.
Thioamides: Similar functional group but different core structure.
Uniqueness: The presence of both the imidothioic and carboxylic acid groups in this compound gives it unique chemical properties and reactivity compared to its analogs
Properties
IUPAC Name |
benzenecarboximidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOZLISABUUKJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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